![molecular formula C11H10N4O B12927495 4-[(Pyrimidin-2-yl)amino]benzamide CAS No. 183723-45-7](/img/structure/B12927495.png)
4-[(Pyrimidin-2-yl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pyrimidin-2-ylamino)benzamide is a compound that has garnered significant interest in the field of medicinal chemistry. It is known for its potential as an inhibitor of the Hedgehog signaling pathway, which is a critical pathway involved in the regulation of cell growth and differentiation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrimidin-2-ylamino)benzamide typically involves the reaction of 2-aminopyrimidine with benzoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for 4-(pyrimidin-2-ylamino)benzamide are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Pyrimidin-2-ylamino)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide derivatives with additional oxygen-containing groups, while reduction may yield more hydrogenated forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to cell signaling pathways, particularly the Hedgehog signaling pathway.
Medicine: It has potential as a therapeutic agent for cancer treatment due to its inhibitory effects on the Hedgehog signaling pathway.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The primary mechanism of action of 4-(pyrimidin-2-ylamino)benzamide involves the inhibition of the Hedgehog signaling pathway. This pathway is crucial for the regulation of cell growth and differentiation. By inhibiting this pathway, the compound can prevent the proliferation of cancer cells. The molecular targets involved include proteins such as Smoothened (SMO) and Gli transcription factors, which are key components of the Hedgehog signaling pathway .
Vergleich Mit ähnlichen Verbindungen
4-(Pyrimidin-2-ylamino)benzamide can be compared with other similar compounds that also target the Hedgehog signaling pathway. Some of these compounds include:
GDC-0449 (Vismodegib): Another Hedgehog pathway inhibitor with similar applications in cancer treatment.
Sonidegib: A compound with a similar mechanism of action, used for the treatment of basal cell carcinoma.
The uniqueness of 4-(pyrimidin-2-ylamino)benzamide lies in its specific structure, which allows for potent inhibition of the Hedgehog signaling pathway with potentially improved pharmacokinetic properties compared to other inhibitors .
Eigenschaften
CAS-Nummer |
183723-45-7 |
|---|---|
Molekularformel |
C11H10N4O |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
4-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C11H10N4O/c12-10(16)8-2-4-9(5-3-8)15-11-13-6-1-7-14-11/h1-7H,(H2,12,16)(H,13,14,15) |
InChI-Schlüssel |
WCFTUQKWFQGICK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)NC2=CC=C(C=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


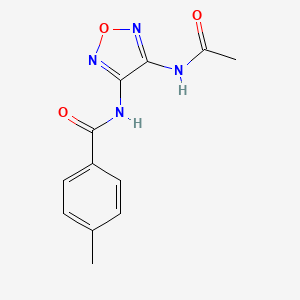

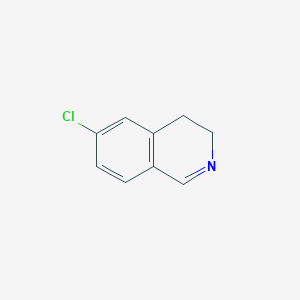

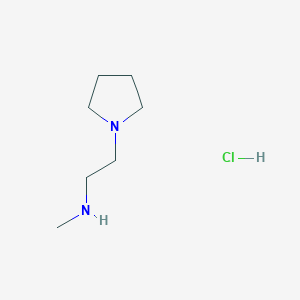
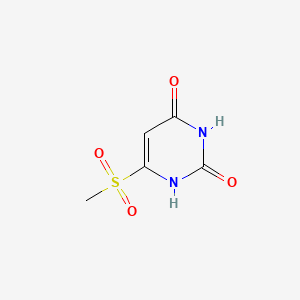
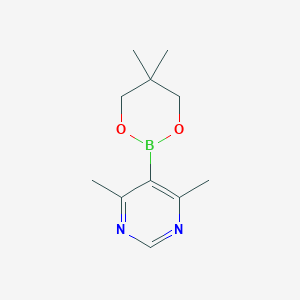
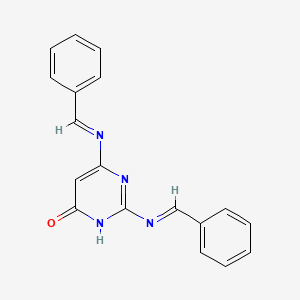
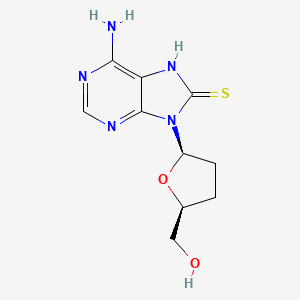

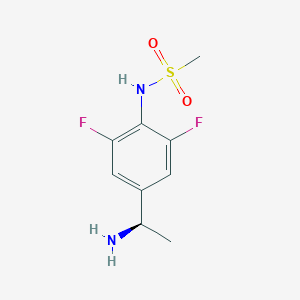


![4-Amino-6-[2-naphthylthio]quinazoline](/img/structure/B12927520.png)
